6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[2,1-B]thiazole core with a phenyl group at the 6-position and a carboxylic acid group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-bromoacetophenone, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields . The use of modern industrial methods, such as multistage systems with continuous flow, ensures the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phenyl and carboxylic acid groups, which can participate in electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The compound may interact with DNA or proteins involved in cell cycle regulation, leading to the disruption of cancer cell growth .
Comparison with Similar Compounds
3-Methyl-6-phenylimidazo[2,1-B]thiazole: Similar structure but with a methyl group at the 3-position.
6-Phenylimidazo[2,1-B]thiazole-3-acetic acid: Contains an acetic acid group instead of a carboxylic acid group.
Uniqueness: 6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H8N2O2S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-11(16)10-7-17-12-13-9(6-14(10)12)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
InChI Key |
HTGSWQWXWQJOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)O |
Origin of Product |
United States |
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